molecular formula C25H29Cl2N5O4S B14466379 Pyridinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate CAS No. 68922-20-3

Pyridinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate

Cat. No.: B14466379
CAS No.: 68922-20-3
M. Wt: 566.5 g/mol
InChI Key: OAMQKNZASLIZNJ-UHFFFAOYSA-M
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Description

Pyridinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a pyridinium ion, a diazenyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate typically involves multiple steps:

    Diazotization: The process begins with the diazotization of 2,6-dichloro-4-aminobenzenesulfonamide using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylethylenediamine to form the azo compound.

    Quaternization: The azo compound undergoes quaternization with pyridine to form the pyridinium salt.

    Acetylation: Finally, the pyridinium salt is acetylated using acetic anhydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diazenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

Pyridinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the sulfonamide group can interact with specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-, thiocyanate
  • Pyridinium, 1-(2-((4-((2,6-dichloro-4-aminophenyl)azo)phenyl)ethylamino)ethyl)-, chloride

Uniqueness

Pyridinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diazenyl and sulfonamide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

68922-20-3

Molecular Formula

C25H29Cl2N5O4S

Molecular Weight

566.5 g/mol

IUPAC Name

3,5-dichloro-4-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]phenyl]diazenyl]-N,N-dimethylbenzenesulfonamide;acetate

InChI

InChI=1S/C23H26Cl2N5O2S.C2H4O2/c1-4-30(15-14-29-12-6-5-7-13-29)19-10-8-18(9-11-19)26-27-23-21(24)16-20(17-22(23)25)33(31,32)28(2)3;1-2(3)4/h5-13,16-17H,4,14-15H2,1-3H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

OAMQKNZASLIZNJ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)S(=O)(=O)N(C)C)Cl.CC(=O)[O-]

Origin of Product

United States

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